molecular formula C9H6BrNO2 B1329514 N-(Bromomethyl)phthalimide CAS No. 5332-26-3

N-(Bromomethyl)phthalimide

Cat. No. B1329514
Key on ui cas rn: 5332-26-3
M. Wt: 240.05 g/mol
InChI Key: UUSLLECLCKTJQF-UHFFFAOYSA-N
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Patent
US07094908B2

Procedure details

Methyl 3-tetrahydropyrrolyl-2-butenoate (29.0 g, 171.3 mmol) and N-(bromomethyl)phthalimide (43 g, 179.91 mmol) were dissolved in 250 ml of dimethylformamide, and the resulting mixture was then stirred at room temperature for 16 hours under a nitrogen atmosphere. After checking completion of the reaction with TLC, 1N HCl and water were added into the reaction mixture. The produced solid was filtered under a reduced pressure while washing with hexane and then recrystallized in 100% ethanol, thereby to obtain the desired product (32.26 g, 68%).
Name
Methyl 3-tetrahydropyrrolyl-2-butenoate
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
N1CCC[CH:2]1[C:6](C)=[CH:7][C:8]([O:10][CH3:11])=[O:9].Br[CH2:14][N:15]1[C:19](=[O:20])[C:18]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:17]2[C:16]1=[O:25].Cl.[OH2:27]>CN(C)C=O>[C:19]1(=[O:20])[N:15]([CH2:14][CH:7]([C:6](=[O:27])[CH3:2])[C:8]([O:10][CH3:11])=[O:9])[C:16](=[O:25])[C:17]2=[CH:24][CH:23]=[CH:22][CH:21]=[C:18]12

Inputs

Step One
Name
Methyl 3-tetrahydropyrrolyl-2-butenoate
Quantity
29 g
Type
reactant
Smiles
N1C(CCC1)C(=CC(=O)OC)C
Name
Quantity
43 g
Type
reactant
Smiles
BrCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at room temperature for 16 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added into the reaction mixture
FILTRATION
Type
FILTRATION
Details
The produced solid was filtered under a reduced pressure
WASH
Type
WASH
Details
while washing with hexane
CUSTOM
Type
CUSTOM
Details
recrystallized in 100% ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(C=2C(C(N1CC(C(=O)OC)C(C)=O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.26 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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